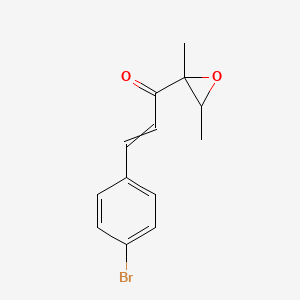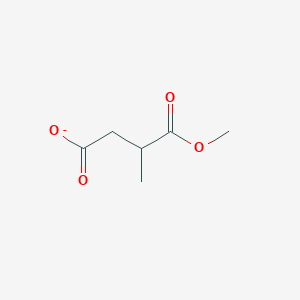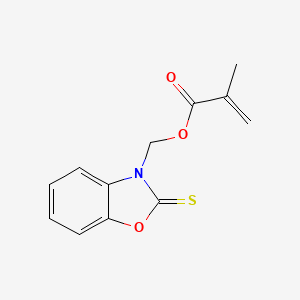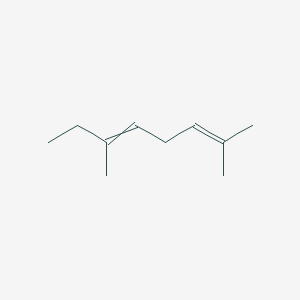
2,6-Dimethylocta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylocta-2,5-diene is an organic compound with the molecular formula C10H18. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,5-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine . This reaction yields thioacetates, which can be further reduced to thiols and subsequently converted into disulphides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound. the general principles of organic synthesis, such as the use of catalysts and optimization of reaction parameters, are applied to ensure efficient production.
化学反応の分析
Types of Reactions
2,6-Dimethylocta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or thiolated derivatives.
科学的研究の応用
2,6-Dimethylocta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethylocta-2,5-diene involves its interaction with various molecular targets. The compound’s double bonds allow it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in chemical synthesis and its potential biological activities.
類似化合物との比較
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A similar compound with additional hydroxyl groups.
3,7-Dimethylocta-2,6-dien-1-ol: Another related compound with a hydroxyl group.
Uniqueness
2,6-Dimethylocta-2,5-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
116668-48-5 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
2,6-dimethylocta-2,5-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h7-8H,5-6H2,1-4H3 |
InChIキー |
LQJJRPLOVQYMPJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=CCC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


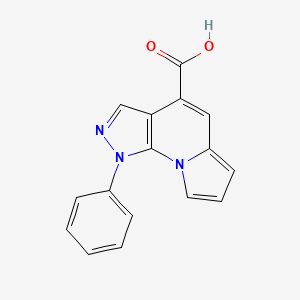

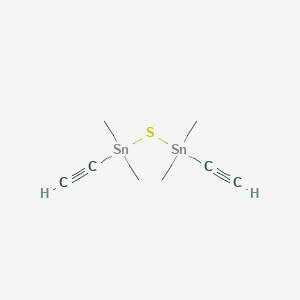
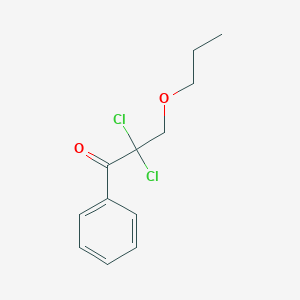
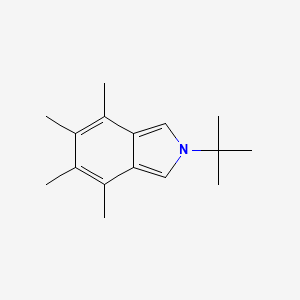
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)




